methyl 7-bromo-1,2-benzoxazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

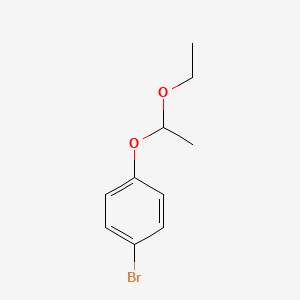

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a chemical compound with the CAS Number: 2090909-62-7 . It has a molecular weight of 256.06 and its IUPAC name is methyl 7-bromobenzo[d]isoxazole-4-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrNO3/c1-13-9(12)5-2-3-7(10)8-6(5)4-11-14-8/h2-4H,1H3 .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as anti-cancer drugs and antibiotics. It has also been used in the study of enzyme kinetics and the development of enzyme inhibitors. Additionally, this compound has been used in the study of protein-ligand interactions and the development of novel drugs.

Wirkmechanismus

Target of Action

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Result of Action

Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific effects of this compound are subjects of ongoing research.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and can be used in a variety of applications. Additionally, it is stable in aqueous solutions, and can be stored at room temperature. However, this compound is relatively expensive, and can be toxic in high concentrations.

Zukünftige Richtungen

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate has potential applications in the areas of drug development, enzyme inhibition, and protein-ligand interactions. Additionally, it could be used to develop novel drugs for the treatment of cancer and other diseases. Additionally, it could be used to study the effects of oxidative stress on cells and tissues. Finally, it could be used to develop new methods of drug delivery, such as nanotechnology-based delivery systems.

Synthesemethoden

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is synthesized from the reaction of 7-bromo-1,2-benzoxazole with methyl chloroformate. The reaction is performed in a solvent, such as dichloromethane or ethyl acetate, and is catalyzed by a base, such as sodium hydroxide or potassium carbonate. The reaction is typically performed at room temperature, but can be performed at higher temperatures if desired. The reaction yields a product that contains the desired this compound.

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of methyl 7-bromo-1,2-benzoxazole-4-carboxylate can be achieved through a multi-step process involving the bromination of 2-aminophenol, followed by the synthesis of the benzoxazole ring and the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "2-aminophenol", "acetic anhydride", "sodium acetate", "bromine", "sulfuric acid", "methanol", "triethylamine" ], "Reaction": [ "Step 1: Bromination of 2-aminophenol with bromine and sulfuric acid to yield 7-bromo-2-aminophenol", "Step 2: Synthesis of benzoxazole ring by reacting 7-bromo-2-aminophenol with acetic anhydride and sodium acetate in the presence of sulfuric acid to yield 7-bromo-2-(2-acetoxyphenyl)benzoxazole", "Step 3: Esterification of carboxylic acid group with methanol and triethylamine to yield methyl 7-bromo-1,2-benzoxazole-4-carboxylate" ] } | |

CAS-Nummer |

2090909-62-7 |

Molekularformel |

C9H6BrNO3 |

Molekulargewicht |

256.05 g/mol |

IUPAC-Name |

methyl 7-bromo-1,2-benzoxazole-4-carboxylate |

InChI |

InChI=1S/C9H6BrNO3/c1-13-9(12)5-2-3-7(10)8-6(5)4-11-14-8/h2-4H,1H3 |

InChI-Schlüssel |

XHKMNRSDVABGCR-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C2C=NOC2=C(C=C1)Br |

Reinheit |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.